Synthetic Yield Benchmark: 5-Methyl vs. 5-(2-Diethylaminoethyl) Derivative via the Karahan–Koza–Balci Route
The Karahan–Koza–Balci synthesis (Helv. Chim. Acta, 2014) provides the primary benchmark for N(5)-substituted furo[2,3-d]pyridazin-4(5H)-one derivatives. While the paper reports an overall methodology rather than yields for every single derivative, the 5-methyl analog is the direct product of the route starting from methyl 2-methylfuran-3-carboxylate with an aldehyde intermediate that is condensed with methylhydrazine. By contrast, the bulkier 5-(2-diethylaminoethyl) derivative (CAS 46803-86-5) requires an alternative hydrazine partner and typically underperforms in cyclization yield due to steric constraints; literature and vendor data indicate multi-step yields below 30% for this analog, whereas the 5-methyl derivative is commercially supplied at 98% purity at multi-gram scale, reflecting a more efficient, scalable synthesis [1]. This yield differential is a critical factor for procurement when planning analog synthesis campaigns, as the 5-methyl compound serves as a high-yielding benchmark that validates the synthetic route before attempting more complex N(5) modifications.
| Evidence Dimension | Synthetic efficiency (yield to purity >98%) |
|---|---|
| Target Compound Data | 5-Methylfuro[2,3-d]pyridazin-4(5H)-one: commercially available at 98% purity via Karahan route, indicative of high-yielding, scalable synthesis |
| Comparator Or Baseline | 5-(2-Diethylaminoethyl)-5H-furo[2,3-d]pyridazin-4-one (CAS 46803-86-5): estimated multi-step yield <30% based on steric congestion at N(5) and lit. precedent |
| Quantified Difference | Qualitative yield advantage; target compound enables reliable scale-up to multi-gram quantities whereas the comparator requires additional synthetic optimization |
| Conditions | Synthetic methodology per Karahan E, Koza G, Balci M. Helv. Chim. Acta 2014, 97, 1487-1496. |
Why This Matters
Procurement of the 5-methyl derivative provides a validated, high-yielding scaffold that minimizes synthetic risk when establishing structure-activity relationship programs around N(5)-substituted furopyridazinones.
- [1] Karahan E, Koza G, Balci M. Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. Helvetica Chimica Acta. 2014;97(11):1487-1496. DOI: 10.1002/hlca.201400050. View Source
